molecular formula C16H15NO2 B13788837 1-Methoxy-2-acetamidofluorene CAS No. 6893-20-5

1-Methoxy-2-acetamidofluorene

Cat. No.: B13788837
CAS No.: 6893-20-5
M. Wt: 253.29 g/mol
InChI Key: BUGWBNQYWZPCFO-UHFFFAOYSA-N
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Description

N-(1-methoxy-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C16H15NO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxy-9H-fluoren-2-yl)acetamide typically involves the acylation of 1-methoxy-9H-fluoren-2-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The general reaction scheme is as follows:

  • Dissolve 1-methoxy-9H-fluoren-2-amine in a suitable solvent such as dichloromethane.
  • Add acetic anhydride and a catalytic amount of pyridine to the solution.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by recrystallization.

Industrial Production Methods

Industrial production of N-(1-methoxy-9H-fluoren-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxy-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(1-formyl-9H-fluoren-2-yl)acetamide.

    Reduction: Formation of N-(1-methoxy-9H-fluoren-2-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methoxy-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methoxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-9H-fluoren-2-yl)acetamide
  • N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
  • N-(9-methyl-9H-fluoren-2-yl)acetamide

Uniqueness

N-(1-methoxy-9H-fluoren-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications, such as enhanced solubility or selectivity for particular molecular targets.

Properties

CAS No.

6893-20-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(1-methoxy-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C16H15NO2/c1-10(18)17-15-8-7-13-12-6-4-3-5-11(12)9-14(13)16(15)19-2/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

BUGWBNQYWZPCFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OC

Origin of Product

United States

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